molecular formula C4H6N2S B1582229 3-Methylisothiazol-5-amine CAS No. 24340-76-9

3-Methylisothiazol-5-amine

Cat. No. B1582229
CAS RN: 24340-76-9
M. Wt: 114.17 g/mol
InChI Key: CQMHIXRPQGPCNT-UHFFFAOYSA-N
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Description

3-Methylisothiazol-5-amine is an organic compound used as a reagent for the synthesis of various pharmaceuticals . It’s used in the synthesis of pyrrolidinyl ureas, which are potent FPR2 selective agonists for heart failure prevention .


Synthesis Analysis

The synthesis of 3-Methylisothiazol-5-amine involves cyclization of cis-N-methyl-3-thiocyanoacrylamide . Another method involves a three-step process starting with acetyl acetonitrile and p-toluenesulfonyl hydrazide .


Molecular Structure Analysis

The molecular structure of 3-Methylisothiazol-5-amine can be found in various chemical databases .


Chemical Reactions Analysis

3-Methylisothiazol-5-amine can participate in heterocyclization reactions with pyruvic acid derivatives . The reactions with esters of arylidene pyruvic acids could lead to the formation of three different types of heterocyclic systems .


Physical And Chemical Properties Analysis

3-Methylisothiazol-5-amine is a white to light yellow crystal powder . Its molecular formula is C4H6N2S, and its molecular weight is 114.17 . It has a density of 1.258 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Electrochemical Synthesis : 3-Methylisothiazol-5-amine is used in electrochemical synthesis processes. An example includes the synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, demonstrating an efficient and environmentally friendly method for chemical synthesis (Feroci et al., 2005).
  • Reaction with Amines : The molecule reacts with amines under various conditions. This reaction is crucial in applications like water cooling towers and cosmetics, to control microorganism growth (Ghosh, 1999).

Biological and Pharmaceutical Research

  • Antimicrobial Activities : Research on isothiazolone biocides, which include derivatives of 3-Methylisothiazol-5-amine, shows patterns of growth inhibition in various microorganisms, suggesting potential applications in microbial control (Collier et al., 1990).

Advanced Materials and Synthesis Techniques

  • Green Chemistry Approaches : The molecule is involved in environmentally friendly synthesis techniques, like a metal- and oxidant-free method for producing structurally diverse compounds, highlighting its role in sustainable chemical processes (Guo et al., 2021).
  • Synthesis of Complex Molecules : It is used in the synthesis of complex molecules such as isoxazoles and triazoles, which have applications in various chemical and pharmaceutical fields (Samai et al., 2013).

Electronic and Optical Properties

  • Spectroscopic and Electronic Research : 3-Methylisothiazol-5-amine has been studied for its spectroscopic and electronic properties, which can have implications in material science and electronic applications (Regiec & Wojciechowski, 2019).

Safety And Hazards

3-Methylisothiazol-5-amine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s harmful if swallowed and is a flammable liquid and vapour .

properties

IUPAC Name

3-methyl-1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-4(5)7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMHIXRPQGPCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179080
Record name 3-Methylisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisothiazol-5-amine

CAS RN

24340-76-9
Record name 5-Amino-3-methylisothiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylisothiazol-5-amine
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Record name 3-Methylisothiazol-5-amine
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Record name 3-methylisothiazol-5-amine
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Record name 3-Methylisothiazol-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
XY Miao, YJ Hu, FR Liu, YY Sun, D Sun, AX Wu… - Molecules, 2022 - mdpi.com
A cascade 6-endo-dig cyclization reaction was developed for the switchable synthesis of halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and …
Number of citations: 3 www.mdpi.com
C Bernini - pharmaworldmagazine.com
Discussion 4-methylthiazol-2-ylamine (CAS 1603-91-4) was previously tested only on Salmonella typhimurium TA 100 and K. pneumonia without metabolic activation. The substance …
Number of citations: 0 www.pharmaworldmagazine.com
D Ali, AK Panday, LH Choudhury - The Journal of Organic …, 2020 - ACS Publications
A rapid metal- and additive-free room temperature method for C(sp 2 )-H thiocyanation of aminopyrazoles, aminoisoxazole, aminoisothiazole, amino uracils, and aliphatic enamines has …
Number of citations: 37 pubs.acs.org
HM Gordhan, ST Miller, DC Clancy, M Ina… - Journal of Medicinal …, 2023 - ACS Publications
… Lastly, Buchwald–Hartwig coupling of 46 with 3-methylisothiazol-5-amine (47) completed … To a stirred solution of 46 (100 mg, 0.312 mmol) and 3-methylisothiazol-5-amine (39.2 mg, …
Number of citations: 2 pubs.acs.org
C Bernini - pharmaworldmagazine.com
… 3-Methylisothiazol-5-amine was tested in S. thyphimurium and mammalian cells (L5178Y TK +/-). With regard to bacterial assay, the substance was mutagen only in S. …
Number of citations: 2 www.pharmaworldmagazine.com
ML Gaur, PP Hankare, KM Garadkar, IS Mulla… - New Journal of …, 2013 - ssokool.com
The inorganic material cobalt selenide (CoSe), in crystalline form, possesses an optimal band gap matchable to the maximum of the solar spectrum, a high optical absorption coefficient …
Number of citations: 0 ssokool.com

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